Pyrimidin-5-ylmethanamine hydrochloride Pyrimidin-5-ylmethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16010223
InChI: InChI=1S/C5H7N3.ClH/c6-1-5-2-7-4-8-3-5;/h2-4H,1,6H2;1H
SMILES:
Molecular Formula: C5H8ClN3
Molecular Weight: 145.59 g/mol

Pyrimidin-5-ylmethanamine hydrochloride

CAS No.:

Cat. No.: VC16010223

Molecular Formula: C5H8ClN3

Molecular Weight: 145.59 g/mol

* For research use only. Not for human or veterinary use.

Pyrimidin-5-ylmethanamine hydrochloride -

Specification

Molecular Formula C5H8ClN3
Molecular Weight 145.59 g/mol
IUPAC Name pyrimidin-5-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C5H7N3.ClH/c6-1-5-2-7-4-8-3-5;/h2-4H,1,6H2;1H
Standard InChI Key DPFXWPRNKRJQCQ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC=N1)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Pyrimidin-5-ylmethanamine hydrochloride (CAS No. 1956356-28-7) belongs to the pyrimidine family, a class of heterocyclic aromatic organic compounds. Its molecular formula is C₅H₈ClN₃, with a molecular weight of 145.59 g/mol . The dihydrochloride salt form incorporates two hydrochloric acid molecules, which significantly improve its aqueous solubility compared to the free base. The pyrimidine ring’s electron-deficient nature facilitates interactions with biological targets, particularly enzymes and receptors involved in nucleotide metabolism .

Structural Features

The compound’s core structure consists of a pyrimidine ring substituted at the 5-position with a methylamine group. This substitution introduces a primary amine, which can participate in hydrogen bonding and electrostatic interactions with target proteins. The dihydrochloride salt formation protonates the amine group, enhancing stability and bioavailability under physiological conditions .

Solubility and Stability

Experimental data indicate that the dihydrochloride form exhibits solubility exceeding 50 mg/mL in water at 25°C, a critical factor for formulation in parenteral or oral dosage forms. The compound remains stable under ambient conditions but may degrade under prolonged exposure to light or extreme pH levels .

Synthesis and Industrial Production

The synthesis of pyrimidin-5-ylmethanamine hydrochloride typically involves multi-step organic reactions, starting with the construction of the pyrimidine ring followed by functionalization at the 5-position.

Laboratory-Scale Synthesis

A common approach employs Knorr-type pyrimidine synthesis, where a β-keto ester reacts with a urea derivative to form the pyrimidine core. Subsequent nitration at the 5-position, reduction to the amine, and hydrochloride salt formation yield the final product. For example:

  • Ring formation: Ethyl acetoacetate and urea undergo cyclocondensation in the presence of sulfuric acid to yield 4-methylpyrimidine.

  • Nitration: Nitration at the 5-position using nitric acid and sulfuric acid introduces a nitro group.

  • Reduction: Catalytic hydrogenation with palladium on carbon reduces the nitro group to an amine.

  • Salt formation: Treatment with hydrochloric acid produces the dihydrochloride salt .

Industrial Manufacturing

Large-scale production utilizes continuous flow reactors to optimize yield and purity. Key parameters include:

ParameterOptimal Range
Reaction temperature80–100°C
Pressure2–4 atm
CatalystPd/C (5% w/w)
SolventEthanol/water (70:30)

This method achieves yields >85% with purity ≥98%, as confirmed by HPLC analysis .

ParameterValue (i.v. 2 mg/kg)
Clearance4.6 ± 1.8 mL/min/kg
Volume of distribution5.2 ± 3.2 L/kg
Half-life15 ± 3.9 hours

The compound demonstrates moderate brain penetration (brain-to-plasma ratio = 2.8), necessitating structural modifications to minimize CNS side effects .

Toxicity Considerations

Acute toxicity studies in rodents indicate an LD₅₀ > 500 mg/kg for related pyrimidine derivatives. Chronic administration at 50 mg/kg/day for 28 days showed no significant hematological or histological abnormalities, suggesting a favorable safety profile .

Comparative Analysis with Structural Analogs

Pyrimidin-5-ylmethanamine hydrochloride shares functional groups with several bioactive compounds:

CompoundKey FeatureTherapeutic Use
5-BromopyrimidineBromine substitution enhances electrophilicityAnticancer agents
PyrimethamineDiaminopyrimidine structureAntimalarial
TrimethoprimDihydrofolate reductase inhibitionAntibacterial

This structural diversity underscores the pyrimidine scaffold’s versatility in drug discovery .

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